molecular formula C19H14ClN5O B2446828 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 897615-35-9

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No.: B2446828
CAS No.: 897615-35-9
M. Wt: 363.81
InChI Key: VHCJSJSIZRUIIP-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a naphthamide moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. It could also involve optimizing its synthesis or improving its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the naphthamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of azide intermediates.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of azide intermediates.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound, particularly in the context of antimicrobial and anticancer research.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The naphthamide moiety can interact with hydrophobic pockets in proteins, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can be compared with other similar compounds, such as:

    N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and metabolic stability.

    N-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-14-8-10-15(11-9-14)25-18(22-23-24-25)12-21-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCJSJSIZRUIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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